Cas no 7779-77-3 (Isobutyl 2-aminobenzoate)

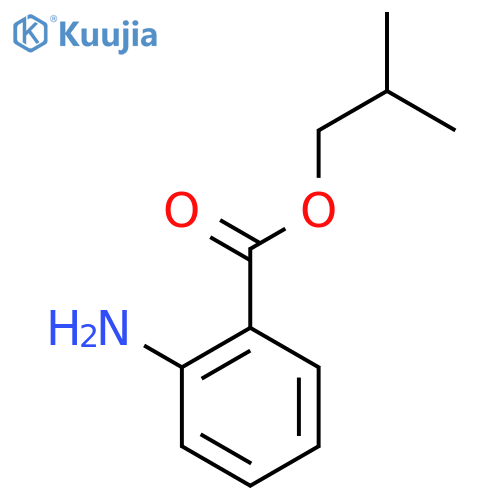

Isobutyl 2-aminobenzoate structure

商品名:Isobutyl 2-aminobenzoate

CAS番号:7779-77-3

MF:C11H15NO2

メガワット:193.2423

MDL:MFCD00053630

CID:47806

Isobutyl 2-aminobenzoate 化学的及び物理的性質

名前と識別子

-

- Isobutyl 2-aminobenzoate

- 2-Methylpropyl 2-aminobenzoate

- Isobutyl anthranilate

-

- MDL: MFCD00053630

- インチ: 1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3

- InChIKey: ILCLJQFCMRCPNM-UHFFFAOYSA-N

- ほほえんだ: CC(C)COC(=O)C1=CC=CC=C1N

計算された属性

- せいみつぶんしりょう: 193.11000

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 4

じっけんとくせい

- 密度みつど: 1,06 g/cm3

- ふってん: 118 °C

- あんていせい: Stable, but air and light sensitive. Combustible. Hydrolyses under acidic or basic conditions.

- PSA: 52.32000

- LogP: 2.66280

- FEMA: 2182

Isobutyl 2-aminobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019097310-500g |

Isobutyl 2-aminobenzoate |

7779-77-3 | 95% | 500g |

$734.02 | 2023-09-01 | |

| Fluorochem | 018752-5g |

Isobutyl anthranilate |

7779-77-3 | 98% | 5g |

£24.00 | 2022-03-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286021-5 g |

Isobutyl anthranilate, |

7779-77-3 | 5g |

¥451.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286021A-25 g |

Isobutyl anthranilate, |

7779-77-3 | 25g |

¥1,203.00 | 2023-07-11 | ||

| A2B Chem LLC | AC69029-25g |

Isobutyl 2-aminobenzoate |

7779-77-3 | 98% | 25g |

$224.00 | 2024-04-19 | |

| Crysdot LLC | CD12031572-500g |

Isobutyl 2-aminobenzoate |

7779-77-3 | 95+% | 500g |

$742 | 2024-07-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286021-5g |

Isobutyl anthranilate, |

7779-77-3 | 5g |

¥451.00 | 2023-09-05 | ||

| Fluorochem | 018752-1g |

Isobutyl anthranilate |

7779-77-3 | 98% | 1g |

£10.00 | 2022-03-01 | |

| abcr | AB150811-25 g |

Isobutyl anthranilate, 98%; . |

7779-77-3 | 98% | 25g |

€238.60 | 2023-05-09 | |

| abcr | AB150811-100 g |

Isobutyl anthranilate, 98%; . |

7779-77-3 | 98% | 100g |

€604.10 | 2023-05-09 |

Isobutyl 2-aminobenzoate 関連文献

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

7779-77-3 (Isobutyl 2-aminobenzoate) 関連製品

- 7756-96-9(Butyl 2-aminobenzoate)

- 94-14-4(iso-Butyl 4-Aminobenzoate)

- 64818-79-7(Ethyl 2-amino-3-methylbenzoate)

- 58677-05-7(Ethyl 2-amino-5-methylbenzoate)

- 87-25-2(Ethyl anthranilate)

- 82185-41-9(Benzyl 2-Aminobenzoate)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7779-77-3)Isobutyl 2-aminobenzoate

清らかである:99%

はかる:100g

価格 ($):1004.0